This compound is used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent.
The compound is used in the conversion of carbonyl compounds to their enol ethers.
Its reactivity is similar to trimethylsilyl chloride and is also involved in organic synthesis.
Trifluoromethyl alkenes are used in organic synthesis.
Trifluoromethyl alkenes play a significant role in organic synthesis.
Trifluoromethyl alkynes are used in organic synthesis.
Trifluoromethyl alkynes play a significant role in organic synthesis.
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a trimethylsilyl ethynyl moiety attached to a pyridine ring. Its molecular formula is C₁₁H₁₃F₃N₂Si, and it has a molecular weight of 258.32 g/mol. This compound is known for its potential applications in medicinal chemistry and materials science due to its distinct electronic and steric properties, which arise from the presence of the trifluoromethyl group, a well-known pharmacophore in drug design .
The chemical reactivity of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is influenced by both the pyridine nitrogen and the ethynyl group. Common reactions include:
Research indicates that compounds similar to 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine exhibit various biological activities, including:
Several synthesis methods are employed to produce 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine:
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine has various applications:
Interaction studies focus on understanding how 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine interacts with biological targets:
These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound .
Several compounds share structural similarities with 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-(Trifluoromethyl)pyridin-2-amine | Trifluoromethyl substitution | Lacks ethynyl group |
3-(Trimethylsilyl)ethynylpyridine | Ethynyl substitution | No trifluoromethyl group |
5-Fluoro-3-(trimethylsilyl)ethynyl-pyridine | Fluoro vs. trifluoro substitution | Different electronic properties |
The uniqueness of 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine lies in its combination of both trifluoromethyl and trimethylsilyl ethynyl groups, providing distinct reactivity and potential biological activity that may not be present in other similar compounds .